N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Vibrational spectroscopy Spectral fingerprinting Quality control

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide (CAS 1210974-71-2) is a heterocyclic small molecule (MW 257.20 g/mol, XLogP3-AA -0.1) that integrates three privileged motifs: a pyrazine-2-carboxamide core, a 1,3,4-oxadiazole linker, and a terminal furan-2-yl group. This specific connectivity differentiates it from other oxadiazole–pyrazine hybrids lacking the carboxamide junction or bearing alternate heteroaryl substituents.

Molecular Formula C11H7N5O3
Molecular Weight 257.209
CAS No. 1210974-71-2
Cat. No. B2864232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
CAS1210974-71-2
Molecular FormulaC11H7N5O3
Molecular Weight257.209
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3
InChIInChI=1S/C11H7N5O3/c17-9(7-6-12-3-4-13-7)14-11-16-15-10(19-11)8-2-1-5-18-8/h1-6H,(H,14,16,17)
InChIKeyQSPPZOQTQDTRPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide (CAS 1210974-71-2): A Structurally Validated Scaffold for Heterocyclic Chemistry


N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide (CAS 1210974-71-2) is a heterocyclic small molecule (MW 257.20 g/mol, XLogP3-AA -0.1) [1] that integrates three privileged motifs: a pyrazine-2-carboxamide core, a 1,3,4-oxadiazole linker, and a terminal furan-2-yl group. This specific connectivity differentiates it from other oxadiazole–pyrazine hybrids lacking the carboxamide junction or bearing alternate heteroaryl substituents. The compound has been subjected to comprehensive vibrational (FT-IR, FT-Raman) and electronic structure characterization, providing a validated spectral fingerprint and reactivity profile that supports its use as a structurally authenticated building block and reference standard [2].

1
Validated spectral fingerprint — FT-IR, FT-Raman, and DFT-confirmed identity supports reference-standard workflows
2
Heterocyclic scaffold with privileged motifs — integrates pyrazine-2-carboxamide, 1,3,4-oxadiazole, and furan-2-yl in a defined connectivity
3
Computationally characterized reactivity profile — HOMO–LUMO gap and electrophilicity index available for reactivity-based screening

Why N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide Cannot Be Swapped with Generic Oxadiazole–Pyrazine Analogs


In-class substitution with generic 1,3,4-oxadiazole–pyrazine derivatives is unreliable because the precise placement of the carboxamide linker between the pyrazine and oxadiazole rings, together with the electron-rich furan-2-yl terminus, creates a unique H-bonding and electronic surface that directly governs molecular recognition and spectral response. Vibrational spectroscopy and molecular docking against InhA show that even isosteric replacement of furan with phenyl (compound PHOXPY) or styryl (compound STOXPY) alters key vibrational modes, frontier orbital energies, and binding poses, rendering generic analogs unsuitable as drop-in replacements for structure–activity relationship (SAR) studies, spectral library matching, or receptor-based screening [1].

Target N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide (FUOXPY) Phenyl analog (PHOXPY) — lacks furan C–O–C vibrational signature and Tyr158 polar interaction; spectral and binding profiles may not transfer
Target N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide (FUOXPY) Styryl analog (STOXPY) — olefinic C=C stretch and wider electrophilicity alter reactivity context; may shift docking rank and SAR interpretation
Generic 1,3,4-oxadiazole–pyrazine analogs may not reproduce the carboxamide-linked furan electronic surface or spectral identity. Confirm structural identity before substitution.

Quantitative Comparator Evidence for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide


FT-IR and FT-Raman Spectral Differentiation Against Phenyl and Styryl Congeners

The target compound (designated FUOXPY) exhibits a unique combination of FT-IR and FT-Raman bands that distinguish it from the phenyl (PHOXPY) and styryl (STOXPY) analogs. In the FT-IR spectrum, FUOXPY displays a characteristic C–O–C stretching mode of the furan ring at 1012 cm⁻¹, which is absent in PHOXPY and STOXPY. Conversely, PHOXPY shows a strong aromatic C–H out-of-plane bending vibration at 688 cm⁻¹ that is not observed for FUOXPY, while STOXPY presents a distinct olefinic C=C stretch at 1626 cm⁻¹ not present in the other two compounds [1]. These spectral markers enable unambiguous identity confirmation and purity assessment in procurement and analytical workflows.

FT-IR / FT-Raman differentiation
Head-to-head
FUOXPY: 1012 cm⁻¹ (furan C–O–C)
PHOXPY: no 1012 cm⁻¹; strong 688 cm⁻¹
STOXPY: 1626 cm⁻¹ (C=C), no 1012 cm⁻¹
Unique diagnostic band enables identity confirmation versus phenyl and styryl congeners
Solid-state FT-IR (KBr); DFT/B3LYP/6-311++G(d,p) band assignments
Vibrational spectroscopy Spectral fingerprinting Quality control

Molecular Docking Score Against Mycobacterium tuberculosis InhA (Enoyl-ACP Reductase)

In a direct computational comparison targeting the M. tuberculosis InhA enzyme (PDB: 4TZK), the target compound FUOXPY achieved a docking score of -5.2 kcal/mol. This score represents improved binding affinity relative to the phenyl analog PHOXPY (-4.8 kcal/mol), but is moderately weaker than the styryl analog STOXPY (-5.6 kcal/mol). The furan oxygen engages in a polar interaction with the side chain of Tyr158 within the substrate-binding pocket, a contact not observed for the purely hydrophobic phenyl ring of PHOXPY [1]. These quantitative docking data position the furan-substituted derivative as a distinct lead scaffold warranting procurement for focused SAR expansion.

InhA docking score
Head-to-head
−5.2 kcal/mol (FUOXPY)
PHOXPY: −4.8 kcal/mol (+0.4)
STOXPY: −5.6 kcal/mol (−0.4)
Intermediate binding score with polar Tyr158 interaction absent in phenyl analog
AutoDock Vina, PDB 4TZK; furan oxygen engages Tyr158
Anti-tubercular drug discovery Molecular docking InhA inhibition

Frontier Molecular Orbital (FMO) Energetics and Chemical Reactivity Comparison

DFT calculations at the B3LYP/6-311++G(d,p) level reveal that the target compound FUOXPY possesses a HOMO–LUMO gap of 3.82 eV, which is narrower than that of PHOXPY (3.95 eV) but wider than that of STOXPY (3.61 eV). Consequently, the global electrophilicity index (ω) of FUOXPY is 2.15 eV, compared to 2.02 eV for PHOXPY and 2.31 eV for STOXPY [1]. The narrower gap and higher electrophilicity of FUOXPY relative to the phenyl analog imply greater propensity to participate in charge-transfer interactions and covalent binding events, a differentiating feature for reactivity-based screening assays.

FMO energetics
Head-to-head
Gap 3.82 eV / ω = 2.15 eV (FUOXPY)
PHOXPY: 3.95 eV, ω 2.02 eV
STOXPY: 3.61 eV, ω 2.31 eV
Moderate electrophilicity supports reactivity-based screening workflows
DFT/B3LYP/6-311++G(d,p) gas-phase; ranked intermediate among tested set
Chemical reactivity DFT calculations Electrophilicity

Recommended Application Scenarios for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide Based on Quantitative Evidence


Anti-Tubercular Lead Optimization Starting from a Furan-Privileged Scaffold

The target compound's docking score of -5.2 kcal/mol against InhA, coupled with the polar Tyr158 interaction unique to the furan ring, makes it a validated starting point for synthesizing focused libraries aimed at improving M. tuberculosis InhA inhibition. Medicinal chemistry teams procuring this scaffold can directly build upon the established binding pose and spectral characterization data to design analogs with enhanced affinity, tracking progress against the -5.6 kcal/mol benchmark set by the styryl analog [1].

Spectroscopic Reference Standard for 1,3,4-Oxadiazole–Pyrazine Hybrid Analysis

The fully assigned FT-IR and FT-Raman spectra, including the diagnostic furan C–O–C band at 1012 cm⁻¹, allow this compound to serve as a certified reference material for spectral library development and analytical method validation in quality control laboratories. Procurement of this batch-characterized standard, rather than an unvalidated generic analog, ensures that routine identity testing (e.g., by ATR-FTIR) can distinguish the furan-substituted variant from the phenyl and styryl congeners [1].

Computational Reactivity Screening in Virtual Compound Libraries

The compound's HOMO–LUMO gap (3.82 eV) and electrophilicity index (2.15 eV) provide quantitatively defined reactivity boundaries that are not available for uncharacterized in-class compounds. Researchers building virtual screening decks for electrophile- or nucleophile-sensitive target sites can tag this compound as a moderately electrophilic probe, enabling informed selection when filtering for covalent inhibitor candidates or reactive metabolite risk assessment [1].

Application
Selection Property
Validation Focus
Anti-tubercular lead optimization
Furan-privileged InhA binding pose with polar interaction
Docking score trajectory against styryl benchmark
Spectroscopic reference standard
Fully assigned FT-IR / FT-Raman spectral library
Diagnostic furan band identity confirmation
Computational reactivity screening
Quantified HOMO–LUMO gap and electrophilicity index
Moderate-electrophile probe selection for virtual libraries
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